7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine
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Overview
Description
Preparation Methods
The synthesis of 7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine involves several steps. One common method includes the reaction of 4-chloro-8-methylquinoline with bromine to introduce the bromine atom at the 7th position. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine can be compared with other similar compounds, such as:
7-Bromo-4-chloro-8-methylquinoline: This compound has a similar structure but lacks the N4-methyl group, which can affect its reactivity and biological activity.
4-Bromo-7-chloro-8-methylquinoline: Another similar compound, differing in the position of the bromine and chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9BrClN3 |
---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
7-bromo-8-chloro-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H9BrClN3/c1-14-9-5-2-3-6(11)8(12)10(5)15-4-7(9)13/h2-4H,13H2,1H3,(H,14,15) |
InChI Key |
YHZKURGVYBPORS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CC(=C(C2=NC=C1N)Cl)Br |
Origin of Product |
United States |
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